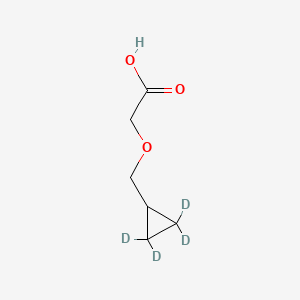

2-(Cyclopropylmethoxy-d4)-acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclopropylmethoxy-d4)-acetic Acid is a deuterated analog of 2-(Cyclopropylmethoxy)-acetic Acid. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and as internal standards in mass spectrometry due to their unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy-d4)-acetic Acid typically involves the deuteration of 2-(Cyclopropylmethoxy)-acetic Acid. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: Using deuterium gas (D2) in the presence of a catalyst.

Deuterated Reagents: Employing deuterated reagents such as deuterated methanol (CD3OD) in the synthesis process.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions and catalysts used can vary depending on the desired level of deuteration and the scale of production.

化学反応の分析

Types of Reactions

2-(Cyclopropylmethoxy-d4)-acetic Acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted acetic acids depending on the nucleophile used.

科学的研究の応用

2-(Cyclopropylmethoxy-d4)-acetic Acid has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

作用機序

The mechanism of action of 2-(Cyclopropylmethoxy-d4)-acetic Acid depends on its specific application. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation in biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the tracking of the compound.

類似化合物との比較

Similar Compounds

2-(Cyclopropylmethoxy)-acetic Acid: The non-deuterated analog.

Roflumilast N-Oxide D4: Another deuterated compound used in similar research applications.

Uniqueness

2-(Cyclopropylmethoxy-d4)-acetic Acid is unique due to its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and distinct mass spectrometric signals.

生物活性

2-(Cyclopropylmethoxy-d4)-acetic Acid is a compound of interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Overview of Biological Activity

The compound is primarily studied for its effects on various biological systems, particularly in the context of neurological disorders and metabolic pathways. Its structure allows it to interact with specific biological targets, leading to various pharmacological effects.

This compound is believed to exert its biological effects through the modulation of neurotransmitter systems and ion channels. Notably, it may affect voltage-gated sodium channels similar to other compounds in its class, which is crucial for regulating neuronal excitability and preventing seizure activity.

Target Interactions

- Voltage-Gated Sodium Channels : The primary target for many anticonvulsants, including derivatives of this compound.

- Phosphodiesterase Inhibition : Emerging evidence suggests that this compound may also influence phosphodiesterase activity, impacting cAMP levels and thus modulating cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. It is metabolized primarily in the liver, where it may be converted into active metabolites that enhance its therapeutic effects.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Metabolism | Hepatic (liver) |

| Elimination Half-life | Variable (dependent on dosage) |

| Excretion | Renal |

Case Studies and Research Findings

- Anticonvulsant Activity : In a study examining the effects of this compound on seizure models in rodents, the compound demonstrated significant anticonvulsant properties. The results indicated a dose-dependent reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy.

- Neuroprotective Effects : Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study showed that treatment with this compound resulted in reduced apoptosis markers in neuronal cultures exposed to neurotoxic agents.

- Metabolic Pathway Studies : Investigations into the metabolic pathways revealed that this compound interacts with several key enzymes involved in energy metabolism. This interaction may enhance insulin sensitivity and glucose uptake in peripheral tissues, indicating potential applications in metabolic disorders such as diabetes.

Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies have indicated potential risks associated with high doses, including gastrointestinal irritation and hepatotoxicity. The compound should be handled with care due to its classification as harmful if ingested or if it comes into contact with skin.

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Clinical Trials : Future clinical trials will be essential to establish its efficacy and safety profile in humans.

- Combination Therapies : Investigating its use in combination with other antiepileptic drugs could enhance therapeutic outcomes.

- Mechanistic Studies : Further elucidation of its mechanisms will help optimize its use in various neurological conditions.

特性

IUPAC Name |

2-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWMURBOFGBWBO-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COCC(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。